molecular formula C8H7ClN2O2 B3027889 Imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride CAS No. 1423033-64-0

Imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B3027889
CAS No.: 1423033-64-0
M. Wt: 198.60
InChI Key: NNXPMNLKKDPCER-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a valuable chemical scaffold in medicinal chemistry, recognized for its significant applications in antimicrobial and antituberculosis (TB) drug discovery research . This compound serves as a key synthetic intermediate for a class of potent anti-TB agents known as imidazo[1,2-a]pyridine-3-carboxamides . These derivatives have demonstrated exceptional, low nanomolar potency against Mycobacterium tuberculosis (Mtb) H37Rv, with several analogues showing minimum inhibitory concentration (MIC) values as low as 0.004 µM, surpassing the potency of some clinical candidates . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, featured in several approved drugs, and its derivatives are actively investigated for their activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB . The mechanism of action for this class of compounds involves targeting the energy metabolism of the TB bacterium. Specifically, advanced analogues like Telacebec (Q203), which share this core structure, are known to inhibit the QcrB subunit of the essential cytochrome bcc complex in the oxidative phosphorylation pathway, disrupting ATP synthesis and leading to bacterial death . This makes the imidazo[1,2-a]pyridine-3-carboxylic acid building block crucial for developing novel therapeutics targeting this pathway. The compound is provided as the hydrochloride salt and is intended for research and development purposes only. It must be handled by qualified laboratory personnel with appropriate safety precautions. This product is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-5-9-7-3-1-2-4-10(6)7;/h1-5H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXPMNLKKDPCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-64-0
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423033-64-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and oxidation to form the imidazo[1,2-a]pyridine core. The carboxylic acid group can be introduced through further functionalization reactions.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Antitumor Applications

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their antitumor activities. Research indicates that these compounds exhibit inhibitory effects on various cancer cell lines, including:

  • Human liver cancer cells
  • Breast cancer cells
  • Lung cancer cells
  • Prostate cancer cells

Case Study: Antitumor Activity

A notable study highlighted the synthesis of imidazo[1,2-a]pyridine compounds that demonstrated significant inhibition of tumor cell growth. The compounds were shown to have low toxicity, making them promising candidates for drug development aimed at treating multiple types of cancer. The study provided a detailed synthesis route and biological evaluation of these compounds, confirming their efficacy against human tumor cells .

Table 1: Summary of Antitumor Activity

Cell LineInhibition Rate (%)Reference
Liver Cancer80%
Breast Cancer75%
Lung Cancer70%
Prostate Cancer65%

Antimicrobial Activity

Imidazo[1,2-a]pyridine compounds also exhibit significant antimicrobial properties. They have been evaluated against various bacterial strains, including those resistant to multiple drugs.

Case Study: Antimicrobial Efficacy

Recent research demonstrated that certain imidazo[1,2-a]pyridine analogues possess potent activity against multidrug-resistant tuberculosis (MDR-TB) strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 5.0 μM against Mycobacterium tuberculosis, indicating their potential as effective anti-TB agents .

Table 2: Antimicrobial Activity Overview

CompoundMIC (μM)Bacterial Strain
Compound A0.03Mtb H37Rv
Compound B5.0Mtb H37Rv
Compound C1.0Mycobacterium bovis BCG

Tuberculosis Treatment Potential

The potential of imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride in treating TB has garnered attention due to its ability to combat both MDR and extensively drug-resistant TB (XDR-TB). Studies suggest that these compounds can be administered through various routes including oral and parenteral methods.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of its antituberculosis activity, the compound has been shown to inhibit key enzymes involved in the biosynthesis of mycolic acids, essential components of the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to bacterial cell death. The compound may also interact with other molecular targets, such as receptors and enzymes, depending on its specific application.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a systematic comparison with structurally related compounds:

Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Imidazo[1,2-a]pyridine-3-carboxylic acid HCl Carboxylic acid (C-3), HCl salt ~198.61 Enzyme inhibition, antiviral research
Imidazo[1,2-a]pyridine-2-carboxylic acid HCl Carboxylic acid (C-2), HCl salt 198.61 Intermediate in drug synthesis
2-(4-Chlorophenyl)-3,7-dimethyl-imidazo[1,2-a]pyridine HCl 4-Chlorophenyl, methyl groups 292.05 Potential antimicrobial agent
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Ethyl ester, fluoro substituent N/A Anticancer candidate
2-Methyl-3-(2-piperidinylmethyl)-imidazo[1,2-a]pyridine HCl Piperidinylmethyl, methyl groups 272.78 (C₁₄H₁₉N₃·HCl) CNS-targeting applications

Key Observations :

  • Substituent Effects : The position of the carboxylic acid (C-2 vs. C-3) significantly impacts bioactivity. For instance, C-3 derivatives are more commonly associated with antiviral and enzyme-inhibitory roles , while C-2 analogs serve as synthetic intermediates .
  • Halogenation : Fluorine or chlorine substituents (e.g., 4-chlorophenyl in ) enhance lipophilicity and target binding, often improving antimicrobial potency.
  • Hydrochloride Salts : All listed compounds utilize HCl salts to improve solubility, a critical factor for in vivo efficacy.
Structural Analogs with Similarity Scores

From cheminformatics data :

Compound Name Similarity Score Key Differences
Imidazo[1,2-a]pyrimidine-6-carboxylic acid 0.67 Pyrimidine instead of pyridine ring
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid 0.61 Methyl group, pyrimidine core
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate 0.84 Ethyl ester replaces carboxylic acid

Notable Trends:

  • Ring Modifications : Replacing pyridine with pyrimidine (e.g., imidazo[1,2-a]pyrimidine derivatives) reduces similarity but may alter target selectivity .
  • Ester vs. Acid : Ethyl esters (e.g., Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate) exhibit higher similarity but require metabolic activation to the free acid for full activity .

Biological Activity

Imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are nitrogen-containing heterocycles that exhibit a wide range of biological activities, making them valuable in drug development. They have been studied for their anti-inflammatory, anticancer, antimicrobial, and antituberculosis properties. The unique structure of these compounds allows for various modifications that can enhance their biological efficacy and selectivity.

Antitubercular Activity

Recent studies have highlighted the potent antitubercular activity of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives. For instance, a series of synthesized compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis H37Rv strains. Notably, compounds such as 15 and 16 exhibited superior activity compared to clinical candidates like PA-824, suggesting their potential as new antitubercular agents .

CompoundMIC (μM)Activity against MDR/XDR Strains
150.10Excellent
160.19Excellent
PA-824N/AReference

Other Biological Activities

Imidazo[1,2-a]pyridine derivatives have been investigated for various other pharmacological effects:

  • Anticancer : These compounds have shown promising results in inhibiting cancer cell proliferation across different cancer lines.
  • Antimicrobial : The derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antiviral : Some analogues have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. For example:

  • Methyl groups at certain positions enhance antitubercular activity.
  • The presence of halogen substituents can either increase or decrease potency depending on their position on the ring structure .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives:

  • Synthesis and Screening : A recent study synthesized a library of 14 imidazo[1,2-a]pyridine-3-carboxamides and screened them for anti-TB activity. Compounds showed excellent selectivity indices with low cytotoxicity .
  • Pharmacokinetics : In vivo pharmacokinetic evaluations revealed favorable absorption and distribution characteristics for several compounds. For instance, compound 18 displayed an area under the curve (AUC) significantly higher than that of other tested compounds .
CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t½ (h)
134111810.255
1838503370.5ND

Q & A

Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, and how can reaction conditions be optimized for high yield?

The Friedel-Crafts acylation method is widely used for C-3 functionalization of imidazo[1,2-a]pyridine scaffolds. Key optimizations include using catalytic Lewis acids (e.g., AlCl₃ or FeCl₃) to reduce costs and improve efficiency. A 0.33 M acetic anhydride solution under controlled temperature (60–80°C) achieves high yields (70–90%) while minimizing side reactions. Substrate scope should be validated to ensure compatibility with electron-donating/withdrawing groups .

Q. What physicochemical properties of imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride are critical for experimental handling and storage?

The compound has a melting point of 196–197°C and is hygroscopic, requiring storage in inert atmospheres (e.g., argon) at 2–8°C to prevent degradation. Solubility in polar solvents (e.g., DMSO or ethanol) should be confirmed before use. Stability tests under varying pH and humidity conditions are recommended to avoid hydrolysis or aggregation .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives, and how are these typically evaluated?

Derivatives exhibit antimicrobial, antiviral, and anticancer properties. Standard assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa or MCF-7).
  • Corrosion inhibition : Polarization studies and Langmuir adsorption isotherms in acidic media (e.g., HCl) for carbon steel protection .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts acylation of imidazo[1,2-a]pyridines be systematically addressed?

Regioselective C-3 acylation requires:

  • Catalyst screening : Lewis acids like FeCl₃ favor C-3 over C-2/C-6 positions.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic attack at C-3.
  • Substrate design : Electron-rich substituents on the pyridine ring direct acylation to C-3. Computational modeling (DFT) can predict regiochemical outcomes .

Q. What computational strategies enhance reaction design for imidazo[1,2-a]pyridine derivatives?

  • Quantum chemical calculations : B3LYP/6-31+G(d,p) level DFT predicts transition states and regioselectivity.
  • Molecular dynamics (MD) : Simulates adsorption behavior (e.g., on α-Fe₂O₃ surfaces for corrosion studies).
  • Reaction path search algorithms : ICReDD’s hybrid computational-experimental workflows reduce optimization time by 50% .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Replicate experiments : Ensure consistency across biological models (e.g., primary vs. cancer cell lines).
  • Adjust variables : Test under standardized pH, temperature, and solvent conditions.
  • Cross-validate with simulations : MD and DFT models can corroborate experimental inhibition mechanisms .

Q. What factorial design approaches are effective for optimizing imidazo[1,2-a]pyridine synthesis?

A 2³ factorial design evaluates three variables (catalyst loading, temperature, solvent ratio) with eight experimental runs. Response surface methodology (RSM) identifies optimal conditions. For example, a study might reveal that 5 mol% FeCl₃ at 70°C in DCM:Ac₂O (3:1) maximizes yield .

Q. What considerations are critical for scaling up imidazo[1,2-a]pyridine-3-carboxylic acid synthesis?

  • Reactor design : Continuous-flow systems improve heat/mass transfer for exothermic reactions.
  • Separation technologies : Membrane filtration or chromatography ensures purity (>97%).
  • Eco-friendly protocols : Replace stoichiometric Lewis acids with catalytic alternatives to reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
Imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

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